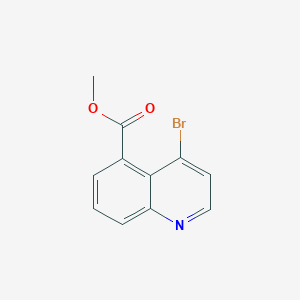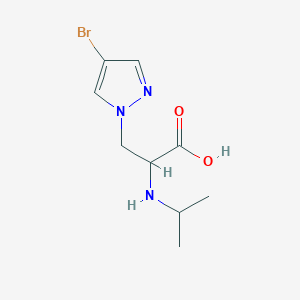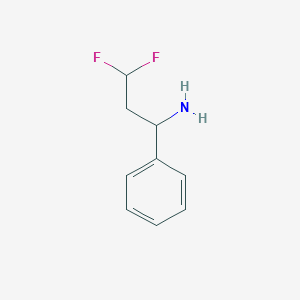
(R)-3-Isothiocyanato-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Isothiocyanato-3-phenylpropanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Isothiocyanato-3-phenylpropanoic acid typically involves the reaction of ®-3-aminopropanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: ®-3-aminopropanoic acid
Reagent: Thiophosgene
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-3-Isothiocyanato-3-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The phenylpropanoic acid moiety can be subjected to oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Formation of thiourea derivatives when reacted with amines.
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
®-3-Isothiocyanato-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Isothiocyanato-3-phenylpropanoic acid involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylisothiocyanate: Similar structure but lacks the propanoic acid moiety.
3-Isothiocyanatopropanoic acid: Similar structure but lacks the phenyl group.
Benzyl isothiocyanate: Similar isothiocyanate group but different alkyl chain.
Uniqueness
®-3-Isothiocyanato-3-phenylpropanoic acid is unique due to the presence of both the phenyl group and the propanoic acid moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
(3R)-3-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)/t9-/m1/s1 |
Clé InChI |
IVMLKBRDYFRXJU-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CC(=O)O)N=C=S |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


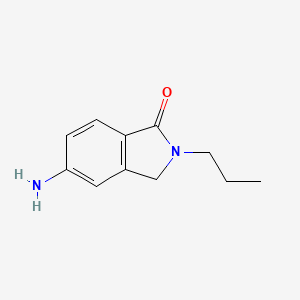
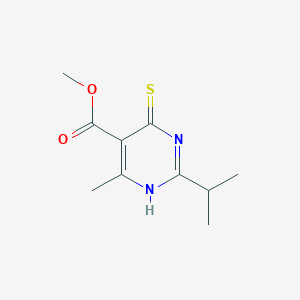


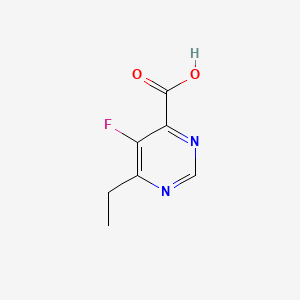
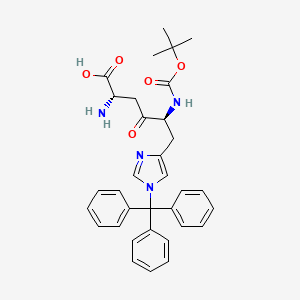

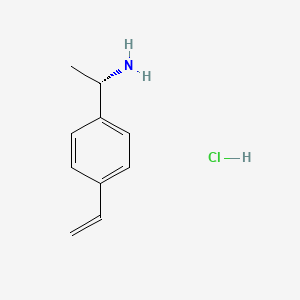
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
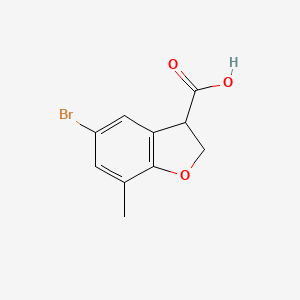
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
